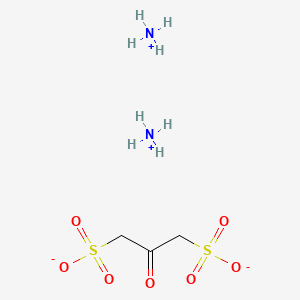

Diammonium 2-oxopropane-1,3-disulphonate

Description

Historical Context of Sulfonate Chemistry in Organic Compounds

The introduction of the sulfonate group (—SO₃⁻) into organic molecules has a long and significant history, fundamentally enabling advancements across the chemical sciences. Initially rising to prominence in the late 19th century with the development of synthetic dyes, the sulfonation of aromatic compounds was a key process for imparting water solubility to large organic structures. This ability to enhance hydrophilicity remains a cornerstone of sulfonate chemistry, extending its application to detergents, and water-soluble polymers.

Over the decades, the role of sulfonates has expanded dramatically. In the realm of catalysis, sulfonic acids, the protonated form of sulfonates, are utilized as strong acid catalysts in a multitude of organic transformations. The thermal stability and low volatility of many sulfonic acids make them attractive alternatives to more corrosive mineral acids. Furthermore, the sulfonate group is an excellent leaving group in nucleophilic substitution reactions, a property that has been extensively exploited in organic synthesis to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The development of chiral sulfonic acids and their derivatives has also been instrumental in the advancement of asymmetric synthesis, allowing for the stereocontrolled preparation of complex molecules.

Significance within Dicarbonyl and Disulfonate Chemical Spaces

The chemical structure of Diammonium 2-oxopropane-1,3-disulphonate places it within the intriguing classes of dicarbonyl and disulfonate compounds. The 1,3-dicarbonyl motif is a well-established and highly versatile functional group in organic synthesis. The protons on the central carbon atom (the α-carbon) of a 1,3-dicarbonyl compound exhibit enhanced acidity, making this position a prime site for deprotonation to form a stabilized enolate. These enolates are potent nucleophiles, readily participating in a wide array of bond-forming reactions, including alkylations, acylations, and various condensation reactions. pressbooks.pub This reactivity is fundamental to the construction of complex molecular architectures.

The presence of two sulfonate groups introduces another layer of functionality and potential application. Disulfonated molecules are known to act as bridging ligands in coordination chemistry, capable of linking metal centers to form coordination polymers and metal-organic frameworks (MOFs). The geometry and spacing of the sulfonate groups dictate the resulting structure of the coordination complex. In the case of 2-oxopropane-1,3-disulphonate, the two sulfonate groups are positioned to potentially chelate a single metal ion or bridge two different metal centers. The carbonyl group could also participate in coordination, making it a potentially tridentate ligand. This multi-dentate character could lead to the formation of novel coordination compounds with interesting catalytic, magnetic, or material properties. nih.gov

The combination of a 1,3-dicarbonyl system with two sulfonate groups is rare, and it is this unique juxtaposition of functionalities that marks the potential significance of this compound. The electron-withdrawing nature of the sulfonate groups would be expected to further increase the acidity of the α-protons, potentially modifying the reactivity of the dicarbonyl unit in interesting ways.

Current Research Landscape and Future Directions for the Compound

Specific academic research focusing solely on this compound is sparse in publicly accessible literature. However, based on the known chemistry of its constituent functional groups, a number of promising research avenues can be envisaged.

Synthetic and Mechanistic Studies: A foundational area for future research would be the development and optimization of synthetic routes to this compound and its derivatives. A potential starting point could be the sulfonation of acetone (B3395972) or related precursors. Detailed mechanistic studies of its reactions, particularly the behavior of the highly acidic α-protons and the compound's stability under various conditions, would be crucial for unlocking its synthetic potential.

Coordination Chemistry and Materials Science: As a potential multidentate ligand, the exploration of its coordination chemistry with a variety of transition metals and lanthanides could be a fruitful area of research. nih.gov The resulting coordination complexes could be investigated for applications in catalysis, for instance, as catalysts for oxidation reactions or as Lewis acid catalysts. Furthermore, the self-assembly of these complexes could lead to the formation of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, or sensing.

Medicinal and Agrochemical Chemistry: The acid form, 2-oxopropane-1,3-disulphonic acid, is noted as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This suggests that the core structure of this compound could serve as a valuable scaffold for the development of new bioactive molecules. The high water solubility imparted by the disulfonate groups is often a desirable property in drug design. Future research could focus on the synthesis of derivatives of this compound and the evaluation of their biological activity.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 25372-95-6 |

| Molecular Formula | C₃H₁₂N₂O₇S₂ |

| Molecular Weight | 252.27 g/mol |

| Synonyms | Ammonium (B1175870) acetonedisulfonate, Diammonium acetonedisulfonate |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

25372-95-6 |

|---|---|

Molecular Formula |

C3H12N2O7S2 |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

diazanium;2-oxopropane-1,3-disulfonate |

InChI |

InChI=1S/C3H6O7S2.2H3N/c4-3(1-11(5,6)7)2-12(8,9)10;;/h1-2H2,(H,5,6,7)(H,8,9,10);2*1H3 |

InChI Key |

RREOYGDHGZSXJN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)CS(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of 2-oxopropane-1,3-disulfonic Acid

The formation of 2-oxopropane-1,3-disulfonic acid can be achieved using different starting materials, primarily acetone (B3395972) or its halogenated derivatives.

A direct method for synthesizing 2-oxopropane-1,3-disulfonic acid involves the reaction of acetone with a strong sulfonating agent. One documented approach is the reaction of chlorosulfonic acid with acetone. google.comasianpubs.org This reaction is exothermic and proceeds rapidly. google.com To manage the reaction, it is preferably carried out in the presence of a solvent, such as methylene (B1212753) chloride, which can dissolve the reactants. google.comasianpubs.org The synthesis should be conducted under substantially anhydrous conditions prior to the separation of the product. google.comasianpubs.org

Another route involves reacting acetone with fuming sulfuric acid. A specific method described in patent literature details the direct preparation of the diammonium salt of propanone-1,3-disulfonic acid by reacting acetone with fuming sulfuric acid in the presence of ammonium (B1175870) sulfate (B86663) at elevated temperatures (85 to 90 degrees Centigrade). google.com

An alternative synthetic strategy employs 1,3-dichloroacetone (B141476) as an intermediate. This method relies on the nucleophilic substitution of the chlorine atoms by a sulfite-containing reagent, a pathway generally known as the Strecker sulfite (B76179) reaction. orgsyn.org In this process, 1,3-dichloroacetone is treated with a solution of a sulfite salt, such as sodium sulfite. The sulfite ions act as nucleophiles, displacing the chloride ions to form the carbon-sulfur bonds, yielding the disulfonate.

The precursor, 1,3-dichloroacetone, can be prepared through various established methods, including the direct chlorination of acetone or the oxidation of 1,3-dichlorohydrin (glycerol α,γ-dichlorohydrin) with an oxidizing agent like sodium dichromate in the presence of sulfuric acid. nih.govresearchgate.net

Salt Formation and Diammonium Species Generation

The generation of Diammonium 2-oxopropane-1,3-disulphonate from the free acid is a straightforward acid-base neutralization reaction. Once 2-oxopropane-1,3-disulfonic acid is synthesized and isolated, it can be treated with two molar equivalents of an ammonium base, such as aqueous ammonium hydroxide. The ammonium cations (NH₄⁺) neutralize the two acidic sulfonic acid groups (-SO₃H), resulting in the formation of the diammonium salt.

Alternatively, as previously mentioned, the diammonium salt can be synthesized directly. The reaction of acetone with fuming sulfuric acid in the presence of ammonium sulfate yields the diammonium salt in a single step, where the sulfonic acid is formed and neutralized in situ. google.com

Reaction Pathway Elucidation in Compound Synthesis

The underlying reaction mechanisms differ significantly between the primary synthetic routes.

From Acetone: The sulfonation of acetone is an electrophilic substitution reaction. The highly electrophilic sulfur trioxide (SO₃), present in fuming sulfuric acid or generated from chlorosulfonic acid, attacks the α-carbon of the acetone molecule. The carbonyl group of acetone activates the α-hydrogens, facilitating their replacement. The reaction proceeds sequentially to substitute hydrogens on both methyl groups, leading to the disulfonic acid.

From 1,3-Dichloroacetone: The formation of the disulfonate from 1,3-dichloroacetone proceeds via a double nucleophilic substitution mechanism (SN2). The sulfite ion (SO₃²⁻) is a potent nucleophile that attacks the electrophilic carbon atoms bonded to the chlorine atoms. The chlorine atoms function as effective leaving groups, and two successive substitution reactions result in the displacement of both chlorides and the formation of the final 2-oxopropane-1,3-disulfonate structure. This type of reaction is a classic method for creating alkyl sulfonates. orgsyn.org

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves careful control over reaction conditions and purification methods to maximize yield and ensure high purity.

Key Optimization Parameters:

| Parameter | Acetone-based Synthesis | 1,3-Dichloroacetone-based Synthesis |

|---|---|---|

| Solvent | Use of an inert solvent like methylene chloride is preferable to manage the exothermic reaction. google.com | The reaction is typically carried out in an aqueous solution to dissolve the sulfite salt. |

| Temperature | Requires cooling to control the exothermic reaction between acetone and the sulfonating agent. google.com | Temperature control can influence the reaction rate and minimize side reactions. |

| Reagents | Anhydrous conditions are crucial before product workup to prevent unwanted side reactions. google.comasianpubs.org | The molar ratio of sulfite to 1,3-dichloroacetone must be controlled to ensure complete disubstitution. |

| Catalysis | Not typically catalyzed. | The Strecker sulfite reaction can sometimes be accelerated with catalysts like copper. orgsyn.org |

Purification Strategies: The purity of the final compound is highly dependent on the purification of the intermediates and the final product.

Intermediate Purification: 1,3-dichloroacetone can be purified by distillation. nih.gov Washing the crude product with ice water and petroleum ether can also remove impurities. nih.gov

Product Isolation and Purification: When synthesizing the free acid, it can be isolated by filtering the precipitate directly from the reaction mixture or by adding water to create an aqueous solution of the acid, which is then separated from the organic solvent layer. google.com The final diammonium salt is a crystalline solid and can be purified by recrystallization from a suitable solvent system. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are valuable for assessing the purity of the final product. orgsyn.org

Structural Elucidation and Advanced Characterization Techniques

X-ray Crystallography for Crystalline Structure Determination

Single-Crystal X-ray Diffraction Analysis

To conduct single-crystal X-ray diffraction, a high-quality, single crystal of Diammonium 2-oxopropane-1,3-disulphonate would be required. This crystal, when mounted and exposed to a focused beam of X-rays, would diffract the beam in a unique pattern. The positions and intensities of the diffracted spots are meticulously recorded.

This diffraction data would allow for the determination of the unit cell dimensions—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice. Subsequent data processing and structure refinement would yield a detailed three-dimensional model of the 2-oxopropane-1,3-disulphonate dianion and the ammonium (B1175870) cations, revealing their precise coordinates within the crystal. Key parameters that would be determined are presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

Powder X-ray Diffraction Studies

In the absence of a suitable single crystal, or to complement single-crystal data, powder X-ray diffraction (PXRD) would be employed. A finely powdered sample of this compound is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline phase of the compound. While generally not providing the same level of atomic-resolution detail as single-crystal analysis, PXRD is invaluable for phase identification, assessing sample purity, and determining unit cell parameters. The expected output would be a list of 2θ values and their corresponding intensities, which can be indexed to specific crystallographic planes (hkl).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei, providing information about the connectivity and structure of a molecule in solution.

Proton NMR Spectroscopy

A ¹H NMR spectrum of this compound dissolved in a suitable deuterated solvent (e.g., D₂O) would provide information about the hydrogen atoms in the molecule. The methylene (B1212753) protons (CH₂) adjacent to the sulfonate groups are expected to produce a distinct signal. The chemical shift of this signal would be influenced by the electron-withdrawing nature of the neighboring carbonyl and sulfonate groups. The ammonium protons (NH₄⁺) would likely appear as a separate signal, potentially broadened due to exchange with the solvent.

Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the 2-oxopropane-1,3-disulphonate anion. Three distinct signals would be anticipated: one for the carbonyl carbon (C=O), and two for the methylene carbons (CH₂) bonded to the sulfur atoms. The chemical shifts of these signals provide insight into the electronic environment of each carbon atom. A hypothetical data table for the expected ¹³C NMR signals is provided in Table 2.

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O | ~190 - 210 |

| CH₂-SO₃⁻ | ~50 - 70 |

Heteronuclear NMR (e.g., Sulfur-33 NMR)

While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, Sulfur-33 NMR could, in principle, provide direct information about the sulfur environments. For sulfonate groups, the ³³S chemical shifts typically appear in a narrow range. mdpi.com A single resonance would be expected for the two equivalent sulfonate groups in the 2-oxopropane-1,3-disulphonate anion, confirming their chemical equivalence. The line width of the signal could also provide information about the symmetry of the electric field gradient around the sulfur nucleus. cdnsciencepub.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₃H₁₂N₂O₇S₂, HRMS is crucial for distinguishing it from other compounds with the same nominal mass.

The theoretical monoisotopic mass of the 2-oxopropane-1,3-disulphonate anion [C₃H₄O₇S₂]²⁻ is calculated to be 215.9329 Da. However, in common ionization modes like electrospray ionization (ESI), it is more likely to be observed as the singly charged ion [C₃H₅O₇S₂]⁻, with a theoretical exact mass of 216.9404 Da. The complete neutral compound has a molecular weight of approximately 252.27 g/mol . alfa-chemistry.com

HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure m/z values with accuracies in the sub-ppm (parts-per-million) range. nih.gov This level of precision enables the confident assignment of the elemental formula C₃H₅O₇S₂⁻ to a measured ion, effectively confirming the identity of the sulphonate anion.

Table 1: Theoretical Mass Data for 2-oxopropane-1,3-disulphonate Species

| Species | Formula | Charge | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| 2-oxopropane-1,3-disulphonate dianion | [C₃H₄O₇S₂]²⁻ | -2 | 215.9329 |

| Protonated 2-oxopropane-1,3-disulphonate anion | [C₃H₅O₇S₂]⁻ | -1 | 216.9404 |

This interactive table provides the calculated exact masses for different ionic and neutral forms of the compound, which are fundamental for HRMS analysis.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (such as the [C₃H₅O₇S₂]⁻ ion) and its fragmentation through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. wikipedia.org While specific experimental data for this compound is not publicly available, the fragmentation pattern can be predicted based on the known behavior of ketones and organosulfonates. libretexts.orgchemguide.co.uk

The structure of the 2-oxopropane-1,3-disulphonate anion features a central ketone group flanked by two methylene sulphonate groups. The C-S and S-O bonds are common points of cleavage.

Predicted Fragmentation Pathways:

Loss of Sulphur Trioxide (SO₃): A very common fragmentation pathway for sulphonates is the neutral loss of SO₃ (80 Da). This would result in a fragment ion at m/z 136.9.

Cleavage of the C-S Bond: Scission of the carbon-sulphur bond can lead to the loss of an HSO₃• radical (81 Da) or the formation of an SO₃⁻• radical ion (m/z 80).

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group is a characteristic fragmentation for ketones. chemguide.co.ukyoutube.com This could lead to fragments resulting from the loss of a CH₂SO₃ group.

Table 2: Predicted Key Fragments in Negative Ion Mode MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Loss |

|---|---|---|---|

| 216.9 | 136.9 | 80.0 | SO₃ |

| 216.9 | 135.9 | 81.0 | HSO₃• |

This interactive table outlines the expected fragmentation of the parent ion, providing insight into the molecule's structural components.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. They are highly effective for identifying the functional groups present in a compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each functional group has characteristic absorption frequencies. For this compound, the key functional groups are the ammonium ion (NH₄⁺), the ketone group (C=O), and the sulphonate groups (-SO₃⁻).

Sulphonate Group (-SO₃⁻): Sulphonates exhibit strong, characteristic absorption bands. The asymmetric stretching vibration of the S=O bonds typically appears in the range of 1340-1360 cm⁻¹, while the symmetric stretch is found between 1150-1180 cm⁻¹. blogspot.com

Ketone Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1725 cm⁻¹.

Ammonium Ion (NH₄⁺): The presence of the ammonium counter-ion would be confirmed by a broad, strong absorption between 3000-3300 cm⁻¹ due to N-H stretching vibrations and a medium-intensity band around 1400-1450 cm⁻¹ from N-H bending vibrations.

C-H Bonds: Stretching vibrations for the methylene (CH₂) groups would appear just below 3000 cm⁻¹.

Table 3: Predicted Principal Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3300-3000 | Strong, Broad | ν(N-H) | Ammonium (NH₄⁺) |

| ~2960-2850 | Medium-Weak | ν(C-H) | Methylene (-CH₂-) |

| ~1715 | Strong | ν(C=O) | Ketone |

| ~1450 | Medium | δ(N-H) | Ammonium (NH₄⁺) |

| ~1350 | Strong | νₐₛ(S=O) | Sulphonate (-SO₃⁻) |

This interactive table summarizes the expected IR peaks, linking specific vibrational frequencies to the functional groups within the molecule.

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the sulphonate group.

Sulphonate Group (-SO₃⁻): The symmetric S=O stretch (νₛ(SO₃)) gives rise to a very strong and sharp peak, typically observed around 1065 cm⁻¹. nih.gov The asymmetric stretch is usually weaker in Raman spectra. Bending modes (δ(SO₃)) and the C-O-S stretch are also observable at lower frequencies, often below 900 cm⁻¹. nih.govacs.org

Ketone Group (C=O): The C=O stretch is also Raman active and would appear in a similar region to its IR absorption (~1700-1725 cm⁻¹), though its intensity can be variable.

Ammonium Ion (NH₄⁺): The symmetric N-H stretch (ν₁) of the tetrahedral ammonium ion is strongly Raman active and appears as a sharp peak around 3040 cm⁻¹.

Molecular Backbone: C-C and C-S stretching vibrations would be visible in the fingerprint region of the spectrum (typically 800-1200 cm⁻¹).

Table 4: Predicted Principal Raman Shifts

| Raman Shift (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3040 | Strong | ν₁(N-H) | Ammonium (NH₄⁺) |

| ~1715 | Medium | ν(C=O) | Ketone |

| ~1065 | Very Strong | νₛ(S=O) | Sulphonate (-SO₃⁻) |

This interactive table highlights the key expected signals in a Raman spectrum, emphasizing the vibrations that are most characteristic of the compound's structure.

Spectroscopic Investigations of Diammonium 2 Oxopropane 1,3 Disulphonate

Electronic Absorption Spectroscopy and Chromophoric Analysis

The electronic absorption spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. In diammonium 2-oxopropane-1,3-disulphonate, the primary chromophore is the carbonyl group (C=O) of the ketone.

Saturated ketones typically exhibit a weak absorption band in the ultraviolet region of the electromagnetic spectrum, corresponding to an n→π* electronic transition. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to an antibonding π* orbital associated with the carbonyl double bond. masterorganicchemistry.com For simple acyclic ketones like acetone (B3395972) (2-propanone), this absorption maximum (λmax) is observed around 275-280 nm. masterorganicchemistry.com These n→π* transitions are characteristically of low molar absorptivity (ε), generally in the range of 10-100 L·mol⁻¹·cm⁻¹. uobabylon.edu.iq

The presence of two sulfonate groups (-SO₃⁻) at the α-positions to the carbonyl group in this compound is expected to influence the electronic environment of the carbonyl chromophore. Sulfonate groups are generally considered to be auxochromes, which are groups that can modify the light-absorbing properties of a chromophore. Their high electronegativity can induce a slight shift in the absorption maximum, often a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, depending on the specific electronic interactions. In studies of sulfonated polyether ether ketone (SPEEK), the introduction of sulfonic acid groups leads to changes in the UV-Vis absorption spectra. nih.govresearchgate.net

Given these considerations, the UV-Vis spectrum of this compound in an aqueous solution is predicted to show a weak absorption band in the 270–300 nm region.

Illustrative Data Table for Electronic Absorption of this compound

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Water | ~278 | ~25 | n→π* |

Fluorescence and Luminescence Studies

Fluorescence in organic molecules typically arises from the emission of light from an excited singlet state back to the ground state. For a molecule to be fluorescent, it must first absorb light to reach an excited state, and then a portion of that energy must be radiatively emitted.

While simple saturated ketones are generally not considered to be strongly fluorescent, as the absorbed energy is often dissipated through non-radiative pathways (e.g., vibrational relaxation, intersystem crossing), the introduction of other functional groups can sometimes induce fluorescence. There is evidence that some sulfonated polymers exhibit photoluminescence. For instance, sulfonated polystyrene and its ionomers have been shown to have fluorescence emission spectra. researchgate.net

The potential for fluorescence in this compound would depend on the efficiency of radiative decay from the excited state versus non-radiative decay processes. If fluorescence were to occur, one would expect the excitation wavelength to correspond to the n→π* absorption band. The emission would then occur at a longer wavelength (a Stokes shift).

Without experimental data, it is difficult to definitively state whether this compound is fluorescent. However, if it does exhibit luminescence, the properties could be characterized as shown in the illustrative table below.

Illustrative Data Table for Fluorescence Properties of this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Water | ~278 | ~350 | Low (<0.01) |

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the optimized geometry and electronic properties of organic molecules. A DFT study of the 2-oxopropane-1,3-disulphonate anion would typically begin with a geometry optimization to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Such calculations would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the analysis would reveal the planarity of the central keto group and the tetrahedral arrangement around the sulfur atoms of the sulphonate groups. The electronic properties, such as the distribution of charges, would show a significant negative charge localization on the oxygen atoms of the sulphonate groups, which is crucial for understanding the ion's interactions with the ammonium (B1175870) cations and solvent molecules.

Illustrative Data: Predicted Geometric Parameters for 2-oxopropane-1,3-disulphonate Anion This table presents hypothetical data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) to illustrate the expected structural parameters.

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C1-S1 | 1.80 Å |

| C2-C1 | 1.52 Å | |

| C2=O4 | 1.22 Å | |

| S1-O1 | 1.48 Å | |

| Bond Angle | C1-C2-C3 | 118.5° |

| O1-S1-O2 | 113.0° | |

| O4=C2-C1 | 120.8° | |

| Dihedral Angle | S1-C1-C2-C3 | 178.5° (anti-periplanar) |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key output of DFT calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical for predicting a molecule's reactivity.

For the 2-oxopropane-1,3-disulphonate anion, the HOMO would likely be localized on the oxygen atoms of the two sulphonate groups, as these are the regions with the highest electron density and are centers of nucleophilicity. The LUMO, conversely, is expected to be centered on the π* anti-bonding orbital of the carbonyl (C=O) group, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Illustrative Data: Frontier Molecular Orbital Energies This table contains hypothetical energy values for the frontier orbitals of the 2-oxopropane-1,3-disulphonate anion, as would be determined by a DFT calculation.

| Molecular Orbital | Predicted Energy (eV) | Likely Localization |

| HOMO | -8.5 | Oxygen atoms of sulphonate groups |

| LUMO | -1.2 | Carbonyl (C=O) group |

| HOMO-LUMO Gap | 7.3 | - |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com The 2-oxopropane-1,3-disulphonate anion has two key rotatable single bonds (C1-C2 and C2-C3). The rotation around these bonds gives rise to different conformers with varying energies.

The primary interactions governing the conformational preferences are steric hindrance and electrostatic repulsion between the bulky and negatively charged sulphonate groups (-SO₃⁻). A potential energy surface scan, performed by systematically rotating the dihedral angles and calculating the energy at each step, would reveal the most stable conformations. It is expected that staggered conformations, where the bulky groups are further apart, would be energetically favored over eclipsed conformations. youtube.com The global minimum energy conformation would likely be one where the two sulphonate groups are in an anti position relative to each other to minimize steric clash and electrostatic repulsion. khanacademy.orgstudysmarter.co.uk

Illustrative Data: Relative Energies of Hypothetical Conformers This table shows hypothetical relative energies for different conformations of the 2-oxopropane-1,3-disulphonate anion, with the lowest energy conformer set to 0.00 kJ/mol.

| Conformer Description | Dihedral Angle (S-C-C-S) | Relative Energy (kJ/mol) | Stability |

| Anti-Staggered | ~180° | 0.00 | Most Stable |

| Gauche-Staggered | ~60° | 5.5 | Moderately Stable |

| Eclipsed | ~0° | 22.0 | Least Stable (Transition State) |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra or provide data when experiments are unavailable. uncw.edunih.gov

Using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. youtube.com For the 2-oxopropane-1,3-disulphonate anion, one would expect to predict a single ¹³C signal for the two equivalent methylene (B1212753) carbons (C1 and C3) and a distinct signal for the carbonyl carbon (C2). Similarly, ¹H NMR shifts for the methylene protons could be predicted.

Furthermore, the calculation of vibrational frequencies can predict the key absorption bands in the Infrared (IR) and Raman spectra. For this anion, strong characteristic peaks would be predicted for the S=O stretches in the sulphonate groups and the C=O stretch of the ketone.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts This table presents hypothetical ¹³C NMR chemical shifts for the 2-oxopropane-1,3-disulphonate anion, calculated relative to a standard (e.g., TMS). Such predictions are valuable for structural confirmation.

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Experimental Region (ppm) |

| C1, C3 (CH₂) | 55.8 | 50-65 |

| C2 (C=O) | 205.4 | 200-215 |

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system, such as a salt dissolved in a solvent. nih.gov An MD simulation of Diammonium 2-oxopropane-1,3-disulphonate in water would model the interactions between the ions and water molecules over time. acs.org

These simulations would provide detailed insights into the solvation structure, showing how water molecules arrange themselves around the ammonium cations and the disulphonate anion to form hydration shells. Properties such as radial distribution functions (RDFs) could be calculated to quantify the average distance between the ions and the oxygen or hydrogen atoms of the surrounding water molecules. MD simulations can also be used to compute dynamic properties like diffusion coefficients, which describe how fast the ions move through the solution. rsc.orgresearchgate.net

Illustrative Data: Typical Parameters for an MD Simulation This table outlines a typical setup for an MD simulation of this compound in an aqueous environment.

| Parameter | Value/Description | Purpose |

| Force Field | OPLS-AA or CHARMM | Defines the potential energy function for all atoms. |

| Water Model | SPC/E or TIP3P | Represents the water solvent. |

| System Size | ~500 water molecules, 4 ion pairs | Creates a representative simulation box. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure. |

| Temperature | 298.15 K (25 °C) | Represents standard ambient conditions. |

| Simulation Time | 100 nanoseconds | Allows the system to equilibrate and be sampled. |

Reactivity Predictions from Computational Models

Computational models can predict the chemical reactivity of a molecule by identifying its most reactive sites. rsc.org As indicated by the molecular orbital analysis, the 2-oxopropane-1,3-disulphonate anion has distinct electrophilic and nucleophilic centers.

Mapping the electrostatic potential (ESP) onto the electron density surface would visually confirm these predictions. The ESP map would show a region of positive potential (blue) around the carbonyl carbon, marking it as an electrophilic site, and regions of strong negative potential (red) around the sulphonate oxygen atoms, identifying them as nucleophilic sites.

Furthermore, computational models can be used to simulate reaction pathways. For example, the mechanism of a nucleophilic addition to the carbonyl group could be modeled by calculating the energy profile of the reaction, including the structures and energies of any transition states and intermediates. This would allow for the prediction of activation barriers and reaction rates, providing a comprehensive understanding of the anion's chemical behavior. researchgate.net

Illustrative Data: Predicted Reactive Site Properties This table shows hypothetical values for properties that indicate chemical reactivity at different sites on the 2-oxopropane-1,3-disulphonate anion.

| Atomic Site | Property | Predicted Value | Implication |

| C2 (Carbonyl Carbon) | Mulliken Charge | +0.45 e | Electrophilic site |

| O4 (Carbonyl Oxygen) | Mulliken Charge | -0.50 e | Nucleophilic/H-bond acceptor site |

| O1, O2, O3 (Sulphonate Oxygens) | Electrostatic Potential | -125 kcal/mol | Strongly nucleophilic sites |

Chemical Reactivity and Transformation Pathways

Acid-Base Chemistry and Protonation Equilibria

The acid-base properties of Diammonium 2-oxopropane-1,3-disulphonate are governed by the ammonium (B1175870) cations and the potential for protonation of the disulfonate anion. The ammonium ions (NH₄⁺) are weakly acidic and will exist in equilibrium with ammonia (B1221849) (NH₃) and a proton (H⁺). The pKa for the ammonium ion is approximately 9.25.

The 2-oxopropane-1,3-disulphonate anion is the conjugate base of a strong sulfonic acid. Sulfonic acids are known to be highly acidic, with pKa values generally in the range of -1 to -2. Therefore, the sulfonate groups are expected to be fully deprotonated under typical aqueous conditions. The ketone group on the carbon backbone could potentially be protonated under very strong acidic conditions, but this equilibrium would lie far to the side of the unprotonated ketone.

A precise determination of the protonation equilibria would require experimental measurements, such as potentiometric titration, to determine the specific pKa values associated with the 2-oxopropane-1,3-disulfonic acid.

Table 1: Theoretical Acid-Base Properties

| Functional Group | Nature | Expected pKa | Notes |

|---|---|---|---|

| Ammonium (NH₄⁺) | Weak Acid | ~9.25 | Acts as a proton donor. |

| Sulfonate (R-SO₃⁻) | Very Weak Base | < 0 | Conjugate base of a strong acid; unlikely to be protonated in typical aqueous solutions. |

Hydrolysis and Stability Studies

Sulfonate salts are generally known for their high stability towards hydrolysis under neutral and basic conditions. The carbon-sulfur bond in the sulfonate group is very stable. However, under strongly acidic conditions and elevated temperatures, desulfonation can occur, although this is typically a slow process.

The presence of the ketone group at the 2-position may influence the stability of the molecule, but without specific stability studies on this compound, the rate and products of any potential hydrolysis are unknown. Such studies would involve monitoring the compound's concentration over time under various pH and temperature conditions, likely using techniques like High-Performance Liquid Chromatography (HPLC).

Oxidation-Reduction Chemistry

The potential for oxidation-reduction reactions of this compound exists at both the sulfur centers and the organic backbone. The sulfur in the sulfonate groups is in its highest oxidation state (+6) and is therefore resistant to further oxidation. Reduction of the sulfonate group is possible but typically requires strong reducing agents.

The ketone group can be reduced to a secondary alcohol using common reducing agents like sodium borohydride. Conversely, the carbon backbone could be susceptible to oxidation, potentially leading to cleavage of the carbon-carbon bonds under harsh oxidative conditions.

Specific redox potentials and the products of such reactions for this compound are not documented in the available literature.

Reactions with Organic Reagents

The reactivity of this compound with organic reagents would be dictated by its functional groups. The sulfonate groups are generally poor nucleophiles and unreactive towards electrophiles.

The primary site for reaction with organic reagents is the ketone group. It can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. It can also react with amines to form imines or enamines.

Detailed studies on the specific reactions of this compound with a range of organic reagents would be necessary to fully characterize its synthetic utility.

Thermal Degradation Pathways and Mechanisms

The thermal degradation of this compound is expected to be a complex process. Upon heating, ammonium salts can decompose to ammonia and the corresponding acid. In this case, initial decomposition would likely yield ammonia and 2-oxopropane-1,3-disulfonic acid.

Further heating of ammonium sulfate (B86663) salts can lead to the formation of ammonium bisulfate and then decomposition into a mixture of nitrogen, sulfur dioxide, and water at higher temperatures. It is plausible that the thermal degradation of this compound would follow a similar initial loss of ammonia. The subsequent degradation of the resulting 2-oxopropane-1,3-disulfonic acid would likely involve the decomposition of the organic backbone, potentially yielding sulfur oxides (SOx), carbon oxides (COx), and water.

A thorough understanding of the thermal degradation pathways would require techniques such as Thermogravimetric Analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the evolved gases and intermediate products.

Table 2: Summary of Potential Reactivity (Based on General Chemical Principles)

| Reaction Type | Reactant/Condition | Expected Outcome | Data Availability |

|---|---|---|---|

| Acid-Base | Strong Acid | Protonation of ketone (minor) | No specific data |

| Strong Base | Deprotonation of ammonium ion | No specific data | |

| Hydrolysis | Acidic/Basic conditions | Likely stable, potential for slow desulfonation under harsh conditions | No specific data |

| Oxidation | Strong Oxidizing Agent | Potential for C-C bond cleavage | No specific data |

| Reduction | Strong Reducing Agent | Reduction of ketone to alcohol; potential reduction of sulfonate | No specific data |

| Organic Reagents | Nucleophiles (e.g., Grignard) | Addition to ketone | No specific data |

| Thermal Degradation | Heat | Initial loss of ammonia, followed by decomposition of the organic backbone and sulfonate groups | No specific data |

Derivatives and Analogs: Synthesis and Characterization

Alkylation and Acylation of Sulfonate Groups

The sulfonate groups are a primary target for derivatization. While sulfonic acids are strong acids, their conjugate bases (sulfonates) can be converted into sulfonate esters and sulfonamides. The formation of sulfonate esters, through alkylation, is a key transformation. However, simple sulfonate esters are known to be potent alkylating agents themselves due to the sulfonate anion being an excellent leaving group. nih.gov This reactivity necessitates careful selection of synthetic strategies, often involving sterically hindered protecting groups to create more stable derivatives. nih.gov

Research into sulfonate protecting groups has identified several options that offer varying degrees of stability, which can be exploited for selective synthesis and deprotection. nih.gov The stability of these esters is highly dependent on the steric bulk of the alkyl group and the reaction conditions. nih.gov For instance, isopropyl (iPr) sulfonates are labile under acidic conditions, while more hindered neopentyl (Neo) sulfonates are highly resistant to nucleophilic displacement but require harsh conditions for removal. nih.gov

Table 1: Stability and Cleavage Conditions for Various Sulfonate Esters

| Ester Group | Stable To (Conditions) | Labile To (Conditions) | Citation |

| Isopropyl (iPr) | Mild basic/nucleophilic conditions | Trifluoroacetic acid (TFA), rt, 16h; Refluxing 48% HBr, 2h | nih.gov |

| Isobutyl (iBu) | Acidic conditions | Nucleophilic cleavage; Refluxing 48% HBr, 2h | nih.gov |

| Neopentyl (Neo) | Most nucleophiles at rt; TFA at rt | NaN₃ in DMF, 70-100°C; Refluxing 48% HBr, 2h; BBr₃ or BCl₃ | nih.gov |

| Trichloroethyl (TCE) | Non-basic nucleophiles | Basic nucleophiles | nih.gov |

Acylation of the sulfonate groups is less common than alkylation. The synthesis would typically proceed via the corresponding sulfonyl chloride, which can be reacted with a carboxylate salt. However, the preparation of the sulfonyl chloride from the highly polar disulfonate salt presents significant synthetic challenges.

Modifications at the Carbonyl Center

The central ketone group in 2-oxopropane-1,3-disulphonate offers a variety of handles for chemical modification. Standard ketone chemistry can be applied to introduce new functional groups and build molecular complexity.

One effective strategy for C-alkylation at a carbon adjacent to a carbonyl involves the formation of a hydrazone derivative. nih.gov For example, the reaction of a diketone with N,N-dimethylhydrazine forms a ketodimethyl hydrazone. This intermediate can then be deprotonated and alkylated with unactivated electrophiles, a reaction that is often difficult to achieve directly due to competing O-alkylation. nih.gov Subsequent hydrolysis of the hydrazone regenerates the ketone, now bearing a new alkyl group at the alpha position.

The Wittig reaction provides a pathway to convert the carbonyl group into an alkene. youtube.com This involves reacting the ketone with a phosphorus ylide. If the ylide contains a carbonyl-substituted group, this reaction can form an α,β-unsaturated ketone, which can be subsequently reduced to yield an alkylated ketone. youtube.com

Condensation reactions with various amines and related compounds are also feasible. Reaction with a primary amine would yield an imine (Schiff base), while reaction with a hydrazine (B178648) derivative could form a hydrazone. These intermediates can then undergo further reactions, such as cycloadditions, to create heterocyclic structures. For instance, Schiff bases can react with acid anhydrides in cycloaddition reactions to form oxazepine derivatives. sciencescholar.us Similarly, reactions with acylhydrazides can lead to the formation of cyclic compounds like 1,3,4-oxadiazoles after a cyclization/dehydration step. nih.govmdpi.com

Formation of Ester and Amide Derivatives

The formation of ester and amide derivatives can proceed from either the sulfonate groups or the carbon backbone, though the latter requires prior modification.

Sulfonate Esters and Sulfonamides: As discussed in section 7.1, sulfonate esters are formed by alkylating the sulfonate salt. The analogous reaction with an amine requires activation of the sulfonic acid, typically to a sulfonyl chloride, followed by reaction with a primary or secondary amine to yield the corresponding sulfonamide. This is a standard method for creating sulfonamide derivatives.

Carboxylic Ester and Amide Derivatives: Creating ester or amide linkages derived from the propane (B168953) backbone of Diammonium 2-oxopropane-1,3-disulphonate is more complex as it lacks a carboxyl group. A synthetic route would first require chemical modification of the existing structure, for instance, through reactions that cleave the backbone or functionalize one of the methyl positions into a carboxylic acid, which represents a significant synthetic challenge.

However, should a carboxylic acid analog be synthesized, standard methods for ester and amide formation can be applied. Amides are commonly prepared by activating a carboxylic acid with a coupling reagent, followed by reaction with an amine. researchgate.net A variety of coupling reagents are available, including carbodiimides (like DCC and EDC) and organophosphorus reagents (like PyBOP). researchgate.net Direct formation of esters and amides from carboxylic acids can also be achieved using reagents like diethyl chlorophosphate in pyridine. researchgate.net The synthesis of amide isosteres of lipids has been demonstrated by treating diaminopropanol with acid chlorides to form di-amides, which are then acylated at the alcohol. nih.gov

Table 2: Example Methods for Amide Synthesis from Carboxylic Acids

| Reactants | Reagents | Product | Citation |

| Carboxylic Acid + Amine | Carbodiimides (DCC, EDC), HOBt, HBTU | Amide | researchgate.net |

| Carboxylic Acid + Amine | Diethyl Chlorophosphate, Pyridine | Amide | researchgate.net |

| Arylamine + Ester | AlCl₃ / Et₃N | Amide | researchgate.net |

| 1,3-Diaminopropan-2-ol + Acid Chloride | Triethylamine, 4-DMAP | N,N'-diacyl-1,3-diaminopropan-2-ol | nih.gov |

Synthesis of Polymeric Structures Incorporating the Disulphonate Moiety

The disulphonate moiety can be incorporated into polymeric structures to impart specific properties such as hydrophilicity, ion-exchange capability, and thermal stability. researchgate.netnih.gov This can be achieved in two primary ways: by synthesizing a polymerizable monomer containing the disulphonate group, or by attaching the disulphonate group to a pre-formed polymer (post-polymerization modification). researchgate.net

The polymerization of monomers containing sulfonic acid or sulfonate groups is a common strategy. youtube.comyoutube.com For example, 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and sodium 4-styrenesulfonate are vinyl monomers that can undergo free-radical polymerization to produce sulfonated polymers. mdpi.com this compound could potentially be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety, through reactions at its carbonyl center to create a novel monomer.

Post-polymerization sulfonation is another widely used technique, where a polymer like polystyrene is treated with a sulfonating agent such as concentrated sulfuric acid. researchgate.netnih.gov Similarly, a polymer with reactive sites could be functionalized by grafting the disulphonate molecule onto the polymer backbone.

Table 3: Examples of Sulfonated Monomers and Polymers

| Monomer | Polymerization Method | Resulting Polymer/Application | Citation |

| 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | Quasiliving Radical Polymerization | Block Copolymers | mdpi.com |

| 4-Styrenesulfonic acid sodium salt & 4-vinylpyridine | Free Radical Polymerization | Poly(styrene sulfonic acid-co-4-vinylpyridine) for PEMs | |

| Eugenol (followed by sulfonation) | Cationic Polymerization | Sulfonated poly(eugenol) for PEMs | nih.gov |

| Acrylic Acid & Choline Chloride | Frontal Polymerization | Poly(acrylic acid) | rsc.org |

Investigation of Related Propanedisulfonic Acid Structures

A key analog to 2-oxopropane-1,3-disulphonate is 1,3-propanedisulfonic acid, which lacks the central carbonyl group. nih.govwikipedia.org This compound and its salts have been studied for their chemical properties and applications. The IUPAC name for the acid is propane-1,3-disulfonic acid. nih.gov

A patented method for the preparation of 1,3-propanedisulfonic acid involves the ring-opening of a propane-1,3-sultone with a sulfite (B76179) anion nucleophile. google.com This method is noted for producing a high-purity product. google.com The disodium (B8443419) salt of 1,3-propanedisulfonic acid is commercially available and has been used as a reactant in the synthesis of inorganic-organic hybrid materials, such as cadmium(II) bipyridine complex metal-organic frameworks. sigmaaldrich.com

The investigation of such closely related structures is crucial for predicting the reactivity and potential applications of more complex derivatives like this compound.

Coordination Chemistry and Metal Ion Interactions

Ligand Properties of the 2-oxopropane-1,3-disulphonate Anion

The structure of the 2-oxopropane-1,3-disulphonate anion, [O=C(CH₂SO₃)₂]²⁻, is central to its function as a ligand. It possesses multiple potential donor atoms that can participate in the formation of metal complexes.

The potential coordination sites within the 2-oxopropane-1,3-disulphonate ligand are exclusively its oxygen atoms. These can be categorized into two distinct types:

The Carbonyl Oxygen: The oxygen atom of the central ketone group (C=O) serves as a primary coordination site.

The Sulphonate Oxygens: The six oxygen atoms belonging to the two sulphonate groups (-SO₃⁻) are also potential donor sites.

The anion often functions as a tridentate ligand, coordinating to a single metal ion through the carbonyl oxygen and one oxygen atom from each of the two sulphonate groups. This creates two stable five-membered chelate rings, a configuration that enhances the thermodynamic stability of the resulting metal complex. The sulphur atoms of the sulphonate groups are not involved in coordination, as they are in a high oxidation state (+6) and are sterically shielded by the surrounding oxygen atoms, making them poor electron donors.

The Hard-Soft Acid-Base (HSAB) principle is a qualitative concept used to predict the affinity of metal ions (Lewis acids) for ligands (Lewis bases). According to this principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

The donor atoms in the 2-oxopropane-1,3-disulphonate ligand are all oxygen atoms. Oxygen is a highly electronegative and non-polarisable atom, classifying it as a hard base . Consequently, the 2-oxopropane-1,3-disulphonate anion is a hard ligand and is expected to form its most stable complexes with hard metal ions. This is consistent with experimental findings, which show very strong complexation with hard acids like Fe³⁺ and Al³⁺. It also forms stable, though weaker, complexes with borderline acids such as Cu²⁺, Zn²⁺, and Fe²⁺.

Complexation with Transition Metal Ions

Research, particularly potentiometric and spectrophotometric studies, has provided detailed insights into the formation and stability of complexes between 2-oxopropane-1,3-disulphonate and various transition metal ions.

Potentiometric titrations have demonstrated that the 2-oxopropane-1,3-disulphonate anion (L²⁻) predominantly forms complexes with a 1:1 stoichiometry with a wide array of divalent and trivalent metal ions (Mⁿ⁺). The general equilibrium for the formation of these complexes in an aqueous solution can be represented as:

Mⁿ⁺ + L²⁻ ⇌ ML⁽ⁿ⁻²⁾⁺

This 1:1 metal-to-ligand ratio is observed for numerous metal ions, including but not limited to Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Al³⁺, and Fe³⁺.

The thermodynamic stability of the 1:1 metal complexes formed with 2-oxopropane-1,3-disulphonate is quantified by the stability constant (K₁). This constant is a measure of the strength of the interaction between the metal ion and the ligand. The values are typically expressed in their logarithmic form (log K₁). A higher log K₁ value indicates a more stable complex.

The stability constants for several metal complexes with 2-oxopropane-1,3-disulphonate have been determined experimentally. As predicted by HSAB theory, the trivalent hard acid Fe³⁺ forms a significantly more stable complex than the divalent metal ions.

| Metal Ion | log K₁ |

|---|---|

| Mg²⁺ | 2.95 |

| Ca²⁺ | 2.8 |

| Mn²⁺ | 4.10 |

| Fe²⁺ | 4.50 |

| Co²⁺ | 4.80 |

| Zn²⁺ | 5.02 |

| Ni²⁺ | 5.20 |

| Cu²⁺ | 6.95 |

| Fe³⁺ | 10.65 |

Data sourced from Schwarzenbach & Wenger (1969).

UV-Visible spectrophotometry is a key technique for characterizing the formation of these metal complexes. The 2-oxopropane-1,3-disulphonate ligand itself exhibits characteristic UV absorption bands related to its keto-enol tautomerism. The enol form of the ligand has a strong absorption band around 257 nm.

Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are observed. For instance, the formation of the complex with Fe³⁺ is particularly notable as it results in an intense reddish-brown color. This color is due to a strong charge-transfer band in the visible region of the spectrum, which can be used to spectrophotometrically determine the concentration of the complex and study its formation. The interaction with the metal ion stabilizes the enol form of the ligand, leading to shifts in the position and intensity of the UV absorption bands, thereby confirming the coordination event.

X-ray Crystallographic Analysis of Metal-Ligand Structures

A thorough review of crystallographic databases and scientific literature yielded no specific X-ray crystal structures for metal complexes of Diammonium 2-oxopropane-1,3-disulphonate. While the analysis of crystal structures is a fundamental technique for understanding the precise bonding and three-dimensional arrangement of atoms within a metal-ligand complex, no such data has been published for this particular compound. mtroyal.ca The coordination modes of the 2-oxopropane-1,3-disulfonate anion—whether it acts as a monodentate, bidentate, or bridging ligand—and the resulting geometries of its metal complexes remain experimentally undetermined. General principles of X-ray crystallography are well-established for determining the structure of metal complexes, but these have not been applied to the title compound. researchgate.netmdpi.com

Interaction with Main Group Metal Ions

There is a lack of specific research detailing the interactions between this compound and main group metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺). The coordination chemistry of main group metals is an active area of research, but studies focusing on their complexes with 2-oxopropane-1,3-disulfonate are not present in the available literature. The Hard and Soft Acids and Bases (HSAB) theory would predict that the "hard" main group cations would preferentially coordinate to the oxygen atoms of the sulfonate and keto groups. researchgate.net However, without experimental data, such as stability constants or spectroscopic analysis, any discussion of coordination numbers, geometries, or the nature of the bonding remains speculative.

Chelating Efficacy Towards Specific Cations in Model Systems

The 2-oxopropane-1,3-disulphonic acid is noted for its chelating properties, which suggests it can form stable complexes with metal ions. rsc.org Chelating agents are crucial in various applications for controlling metal ion reactivity. globethesis.com The effectiveness of a chelating agent is quantified by its stability constants (also known as formation constants), which provide a measure of the strength of the metal-ligand interaction in solution. acs.orgatlasofscience.org

Despite this general understanding, specific quantitative data on the chelating efficacy of this compound towards particular cations in model systems are not available. Research that determines the stability constants (log K values) for complexes formed between this ligand and various metal ions has not been found. Such data is essential for comparing its binding strength and selectivity for different metal ions against other known chelating agents.

Design of Novel Coordination Polymers or Metal-Organic Frameworks (MOFs) Incorporating the Ligand

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures formed from metal ions or clusters linked by organic ligands. mtroyal.ca The design of these materials allows for the creation of porous structures with applications in areas like gas storage and catalysis. Ligands containing sulfonate groups have been utilized in the synthesis of MOFs, sometimes to enhance properties like proton conductivity. These sulfonate groups can either be directly involved in the framework coordination or be present as dangling, non-coordinated functional groups within the pores.

However, a search of the scientific literature did not yield any examples of coordination polymers or MOFs that have been specifically designed or synthesized using this compound as the organic linker. The potential of this ligand, with its combination of a central ketone and two sulfonate groups, to act as a building block for novel multi-dimensional networks remains an unexplored area of research. Studies on sulfonate-based MOFs have focused on other organic linkers, and there is no specific mention or data related to the incorporation of the 2-oxopropane-1,3-disulfonate ligand into such frameworks.

Potential Non Clinical Applications in Chemical Sciences

Role as a Reagent in Organic Synthesis

While specific, high-profile applications of Diammonium 2-oxopropane-1,3-disulphonate as a named reagent in complex organic syntheses are not extensively documented in mainstream chemical literature, the inherent reactivity of its constituent parts—the ketone and the sulphonate groups—suggests a number of potential roles. The presence of the ketone group allows for a range of classical carbonyl chemistry reactions. For instance, it can undergo nucleophilic addition, condensation reactions, and serve as a handle for the introduction of further functional groups.

The sulphonate groups, being strong electron-withdrawing groups, activate the adjacent methylene (B1212753) protons, making them susceptible to deprotonation and subsequent alkylation or condensation reactions. This reactivity could be harnessed in the synthesis of novel heterocyclic compounds or other complex organic architectures. The water-solubility imparted by the diammonium sulphonate moieties could be advantageous in green chemistry applications, allowing for reactions to be conducted in aqueous media.

Applications in Analytical Chemistry and Separations

The unique structural features of this compound lend themselves to potential applications in various analytical and separation techniques.

The sulphonate groups of this compound have the potential to act as chelating or complexing agents for metal ions. This property could theoretically be exploited in complexometric titrations. By forming stable, often colored, complexes with specific metal ions, it could serve as an indicator or even as a titrant for the quantification of certain metals. However, specific research detailing its use in this capacity is not widely available, and its efficacy would need to be validated against established complexing agents like EDTA.

In the realm of chromatography, the ionic nature of this compound makes it a candidate for use as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC). shimadzu.commasontechnology.iechromatographyonline.com Ion-pair chromatography is a technique used to separate charged analytes on a non-polar stationary phase. By adding an ion-pairing agent to the mobile phase, a neutral complex is formed with the charged analyte, allowing for its retention and separation.

Alkyl sulfonates are commonly used as ion-pairing agents for the separation of positively charged species. shimadzu.commasontechnology.iechromatographyonline.com The retention of the analyte can be controlled by varying the concentration and the alkyl chain length of the ion-pairing reagent. nih.gov Although specific studies employing this compound for this purpose are not prominent, its disulphonate structure suggests it could be investigated for the separation of cationic species. mdpi.com The presence of two sulphonate groups might offer different selectivity compared to more common mono-sulphonate reagents.

Table 1: Potential Chromatographic Applications

| Chromatographic Technique | Potential Role of this compound | Principle of Operation |

|---|---|---|

| Ion-Pair Chromatography (IPC) | Ion-pairing reagent | Forms a neutral ion pair with charged analytes, enabling separation on a reverse-phase column. shimadzu.commasontechnology.ie |

| Ion-Exchange Chromatography (IEC) | Mobile phase additive | Could act as a competing ion to elute analytes from an ion-exchange column. |

Catalytic Applications (e.g., as a ligand in homogeneous catalysis)

The application of organosulfonates as ligands in homogeneous catalysis is a well-established field, particularly for promoting reactions in aqueous media. researchgate.netresearchgate.net Sulphonated phosphines, for example, are widely used to confer water solubility to metal catalysts, facilitating catalyst recovery and recycling. researchgate.net

While this compound is not a phosphine, its sulphonate groups could be used to attach it to other ligand backbones, thereby imparting water solubility to the resulting metal complexes. Furthermore, the ketone oxygen, in conjunction with the sulphonate groups, could potentially act as a multidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity. The design of such catalysts could be a promising area for research, particularly in the development of green catalytic processes. nih.govrsc.org

Potential in Materials Science (e.g., as a component in novel polymers or supramolecular assemblies)

In materials science, the incorporation of ionic groups into polymer backbones can dramatically alter their properties, leading to materials with applications such as ion-exchange resins, proton-exchange membranes for fuel cells, and specialty coatings. google.comwikipedia.org Disulphonic acids can be used as monomers or cross-linking agents in polymerization reactions. mdpi.com

This compound could serve as a monomer or a comonomer in the synthesis of novel polymers. The resulting polymers would possess pendant sulphonate groups, which could be exploited for their ion-exchange capabilities or to enhance the hydrophilicity and conductivity of the material. The ketone group could also be utilized for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. gatech.eduyoutube.com

Use in Agrochemical Formulations Research

Sulphonate derivatives are recognized for their utility in agrochemical formulations. nih.govnih.gov They can act as surfactants, wetting agents, and dispersants, improving the stability and efficacy of pesticide and herbicide formulations. patsnap.comgoogle.comresearchgate.net Sulphonated compounds can enhance the spreading and adhesion of the active ingredients on plant surfaces, leading to improved performance. patsnap.com

While direct research on the use of this compound in this context is not extensively published, its chemical nature aligns with the properties required for such applications. Its surfactant-like structure, with polar sulphonate head groups and a more hydrophobic organic core, suggests it could be investigated as a component in novel agrochemical formulations to improve their physical properties and biological activity. nih.govnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-oxopropane-1,3-disulphonic acid |

Role in Dye Chemistry and Pigment Synthesis Research

The exploration of novel chromophores and functional molecules is a cornerstone of advancements in dye and pigment chemistry. While direct applications of this compound in commercial dye or pigment synthesis are not extensively documented in publicly available research, an analysis of its chemical structure suggests several potential roles as a reactive intermediate or building block in the synthesis of new colorants. Its unique combination of a central ketone functionality flanked by two highly activating sulfonate groups presents intriguing possibilities for its use in forming chromophoric systems.

The core of this compound is the 2-oxopropane-1,3-disulfonate anion. The presence of two strongly electron-withdrawing sulfonate groups significantly acidifies the protons on the adjacent methylene carbons (C1 and C3). This heightened acidity makes these positions susceptible to a variety of nucleophilic and condensation reactions that are fundamental to the synthesis of many classes of dyes and pigments.

One of the most significant potential applications lies in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- chromophore, are the largest and most versatile class of synthetic organic colorants. Their synthesis typically involves the coupling of a diazonium salt with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. The highly activated methylene groups in 2-oxopropane-1,3-disulfonate could potentially act as a novel coupling component. The reaction would proceed via an electrophilic substitution reaction where the diazonium ion attacks the nucleophilic carbon of the enol or enolate form of the diketone. This could lead to the formation of novel azo compounds with unique shades and fastness properties, attributable to the presence of the sulfonate groups which can enhance water solubility and affinity for polar substrates.

Furthermore, the ketone group in this compound offers another reactive site for building complex dye molecules. It can undergo condensation reactions with aromatic amines or other nucleophiles to form Schiff bases or other extended conjugated systems. For instance, condensation with an aromatic amine containing a chromophoric or auxochromic group could lead to the formation of a new dye molecule. The resulting imine bond would extend the conjugation, potentially shifting the absorption maximum to the visible region and thus imparting color.

The sulfonate groups themselves play a crucial role in the properties of a potential dye molecule. They are known to enhance water solubility, a critical factor for the application of dyes in aqueous media, such as in textile dyeing and printing inks. Moreover, the sulfonate groups can improve the lightfastness and wash-fastness of dyes by providing sites for strong ionic interactions with the substrate.

While direct experimental evidence for the use of this compound in dye synthesis is scarce, the known reactivity of related β-dicarbonyl and sulfonated compounds provides a strong theoretical basis for its potential applications. The following table summarizes the key reactive features of this compound and their potential in dye and pigment synthesis:

| Functional Group | Potential Reactivity in Dye/Pigment Synthesis | Resulting Structural Motif/Property |

| Activated Methylene Groups | Coupling with diazonium salts. | Azo dyes |

| Condensation with aldehydes or ketones. | Methine dyes | |

| Ketone Carbonyl Group | Condensation with aromatic amines. | Azomethine (Schiff base) dyes |

| Knoevenagel condensation with active methylene compounds. | Extended conjugated systems | |

| Sulfonate Groups | Enhance water solubility. | Water-soluble dyes |

| Improve affinity for polar substrates (e.g., textiles). | Enhanced dye fixation | |

| Can be involved in metal complexation. | Metal-complex dyes |

It is important to note that the successful synthesis of a commercially viable dye or pigment using this compound would require extensive research to optimize reaction conditions and evaluate the properties of the resulting colorants. However, its unique chemical structure makes it a promising candidate for academic and industrial research aimed at discovering new and improved dyes and pigments.

Q & A

Basic: What safety protocols are recommended for handling diammonium peroxodisulphate in laboratory settings?

Methodological Answer:

- Respiratory Protection: Use half-mask respirators with P1 particle filters to mitigate inhalation risks during powder handling .

- Hand Protection: Wear chemically resistant combo gloves (e.g., nitrile or neoprene) validated for ammonium salts .

- Eye Protection: Tightly sealed safety goggles compliant with EN 166 standards to prevent splashes .

- Ventilation: Implement local exhaust ventilation with ≥10 air changes/hour to reduce airborne concentrations .

- Fire Safety: Store away from combustibles; firefighters must use self-contained breathing apparatus (SCBA) due to hazardous decomposition products (e.g., sulfur oxides) .

Basic: How can researchers characterize the purity of diammonium peroxodisulphate?

Methodological Answer:

- Ion Chromatography (IC): Quantify sulfate and ammonium ions post-dissolution to confirm stoichiometric ratios .

- Thermogravimetric Analysis (TGA): Monitor mass loss at 110–150°C to assess hydration stability .

- X-Ray Diffraction (XRD): Compare crystallinity against reference spectra (ICDD PDF-4+ database) to detect impurities .

- Titration: Use redox titration with potassium iodide to measure active oxygen content (theoretical: ~6.8% w/w) .

Advanced: How to design experiments investigating thermal decomposition of diammonium peroxodisulphate?

Methodological Answer:

- Controlled Heating: Use a tubular furnace under inert (N₂) and oxidative (O₂) atmospheres (50–300°C, 5°C/min ramp) to simulate decomposition pathways .

- Analytical Coupling: Pair TGA with FTIR or GC-MS to identify gaseous byproducts (e.g., SO₂, NH₃) .

- Kinetic Modeling: Apply Friedman isoconversional method to derive activation energy (Ea) from mass loss data .

Advanced: How to resolve contradictions in aquatic toxicity data for diammonium peroxodisulphate?

Methodological Answer:

- Standardized Testing: Conduct OECD 202 Daphnia magna acute toxicity tests at pH 6–9 and salinity 0–35 ppt to evaluate pH-dependent dissociation effects .

- Statistical Reconciliation: Use ANCOVA to isolate confounding variables (e.g., dissolved organic carbon) from legacy data .

- Long-Term Bioaccumulation Studies: Measure sulfate ion uptake in algae (Pseudokirchneriella subcapitata) over 72-hour exposure .

Basic: What environmental monitoring strategies are critical for diammonium peroxodisulphate in hydraulic fracturing?

Methodological Answer:

- Aquatic Sampling: Track sulfate (SO₄²⁻) concentrations downstream using ion-specific electrodes; compare to baseline levels .

- Soil Leaching Tests: Perform column experiments with loamy sand (0–30 cm depth) to assess vertical mobility .

- Microbial Activity Assays: Measure dehydrogenase activity in soil to detect inhibition from peroxodisulphate residues .

Advanced: How to optimize controlled-release diammonium phosphate (DAP) formulations for agriculture?

Methodological Answer:

- Encapsulation: Coat DAP granules with ethyl cellulose (10–20% w/w) to slow dissolution; validate via soil incubation (25°C, 60% WHC) .

- Field Trials: Use a 5×5 triple lattice design with maize, applying 100 kg·ha⁻¹ DAP and measuring root surface area via WinRHIZO software .

- Synergistic Additives: Incorporate Paecilomyces variotii extracts (0.5% v/v) to enhance phosphorus uptake efficiency by 45% .

Basic: What parameters govern dissolution kinetics of diammonium salts in aqueous solutions?

Methodological Answer:

- Stoichiometric Control: Prepare 0.1–2.0 M diammonium hydrogen phosphate solutions; monitor pH drift (target: 7.5–8.5) .

- Temperature Gradient: Conduct dissolution at 25–60°C using a jacketed reactor to calculate Arrhenius activation energy .

- Agitation: Maintain stirring speeds at 200–600 rpm to minimize boundary layer effects .

Advanced: How do diammonium cations influence perovskite solar cell performance?

Methodological Answer:

- Cation Substitution: Synthesize Sn-I perovskites with ethylene diammonium (EDA²⁺) via antisolvent vapor-assisted crystallization .

- Structural Analysis: Use grazing-incidence XRD to confirm 3D hollow structures; correlate with reduced trap densities (<10¹⁵ cm⁻³) .

- Charge Transport: Measure carrier lifetimes via time-resolved photoluminescence (TRPL) under AM1.5G illumination .

Basic: What fire safety measures are essential for diammonium peroxodisulphate storage?

Methodological Answer:

- Containment: Store in polyethylene-lined, fire-resistant cabinets away from organic solvents .

- Spill Management: Neutralize residues with 10% sodium bicarbonate; collect runoff in HDPE containers for hazardous waste disposal .

- Emergency Protocols: Train personnel in NFPA 704 hazard diamond compliance (health: 2, flammability: 0, reactivity: 1) .

Advanced: How to model environmental distribution of diammonium peroxodisulphate?

Methodological Answer:

- Computational Tools: Input solubility (750 g/L at 20°C) and log Kow (-4.2) into EPI Suite’s BIOWIN module to predict aerobic degradation .

- Column Studies: Validate soil-water partitioning coefficients (Kd) using loam soil (pH 6.5) under saturated flow conditions .

- Sensitivity Analysis: Apply Monte Carlo simulations to assess parameter uncertainty (e.g., hydrolysis half-life = 2–24 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.